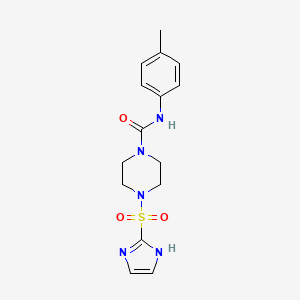![molecular formula C16H25FN2O3S B7092820 5-[4-(3-Fluoro-5-methylphenyl)sulfonylpiperazin-1-yl]pentan-1-ol](/img/structure/B7092820.png)
5-[4-(3-Fluoro-5-methylphenyl)sulfonylpiperazin-1-yl]pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(3-Fluoro-5-methylphenyl)sulfonylpiperazin-1-yl]pentan-1-ol is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and a fluorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(3-Fluoro-5-methylphenyl)sulfonylpiperazin-1-yl]pentan-1-ol typically involves multiple steps, starting with the preparation of the fluorinated aromatic precursor. This is followed by the introduction of the sulfonyl group and the piperazine ring. The final step involves the attachment of the pentanol chain. Common reagents used in these steps include sulfonyl chlorides, piperazine, and various solvents and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-[4-(3-Fluoro-5-methylphenyl)sulfonylpiperazin-1-yl]pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or carboxylic acid, while reduction of the sulfonyl group would yield a sulfide.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmaceutical intermediate.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 5-[4-(3-Fluoro-5-methylphenyl)sulfonylpiperazin-1-yl]pentan-1-ol depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The sulfonyl group and fluorinated aromatic ring are key structural features that contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-(methylsulfonyl)phenol: Shares the fluorinated aromatic and sulfonyl groups but lacks the piperazine and pentanol moieties.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Contains a fluorinated aromatic ring but differs in the overall structure and functional groups.
Uniqueness
5-[4-(3-Fluoro-5-methylphenyl)sulfonylpiperazin-1-yl]pentan-1-ol is unique due to the combination of its structural features, including the piperazine ring, sulfonyl group, and fluorinated aromatic ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-[4-(3-fluoro-5-methylphenyl)sulfonylpiperazin-1-yl]pentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25FN2O3S/c1-14-11-15(17)13-16(12-14)23(21,22)19-8-6-18(7-9-19)5-3-2-4-10-20/h11-13,20H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZSVRPHIFRFOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)N2CCN(CC2)CCCCCO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Oxolan-2-ylmethyl 3-[[[dimethyl(oxo)-lambda6-sulfanylidene]amino]methyl]piperidine-1-carboxylate](/img/structure/B7092743.png)
![4-[[[dimethyl(oxo)-lambda6-sulfanylidene]amino]methyl]-N,N-diethylpiperidine-1-carboxamide](/img/structure/B7092749.png)

![3-Fluoropropyl 4-[(4-methylphenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B7092761.png)
![3-Fluoropropyl 4-[(4-fluorophenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B7092767.png)
![Oxolan-3-yl 4-[(4-fluorophenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B7092772.png)

![Oxolan-2-ylmethyl 3-[bis(2-methoxyethyl)amino]azetidine-1-carboxylate](/img/structure/B7092794.png)
![2,2-Dimethoxy-1-[4-(2-methylpropylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B7092800.png)
![N-[(2-bromopyridin-4-yl)methyl]-2-methylpropane-1-sulfonamide](/img/structure/B7092824.png)
![5-(2-Chloro-5-fluorophenyl)sulfonyl-7-methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B7092826.png)
![5-(4-Chloro-2-methoxyphenyl)sulfonyl-7-methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B7092828.png)

![1-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl]-N-(oxolan-3-yl)azetidin-3-amine](/img/structure/B7092836.png)
